molecular formula C12H13BrN4OS B2717552 5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)nicotinamide CAS No. 919062-25-2

5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)nicotinamide

Cat. No.: B2717552
CAS No.: 919062-25-2
M. Wt: 341.23
InChI Key: RQTPCIMGLKODBY-UHFFFAOYSA-N
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Description

5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)nicotinamide: is a chemical compound with the molecular formula C₁₂H₁₃BrN₄OS. It is a derivative of nicotinamide, featuring a bromine atom and a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)nicotinamide typically involves the reaction of nicotinic acid derivatives with thiadiazole intermediates. The process may include bromination and subsequent coupling reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production methods for this compound are not widely documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on cost-effectiveness, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinamide derivatives .

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)nicotinamide involves its interaction with specific molecular targets. The bromine atom and thiadiazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-phenyl-N-(5-(4-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)amino)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide
  • 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)

Comparison: Compared to similar compounds, 5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)nicotinamide is unique due to its specific substitution pattern and the presence of both a bromine atom and a thiadiazole ring.

Properties

IUPAC Name

5-bromo-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4OS/c1-7(2)3-10-16-17-12(19-10)15-11(18)8-4-9(13)6-14-5-8/h4-7H,3H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTPCIMGLKODBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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